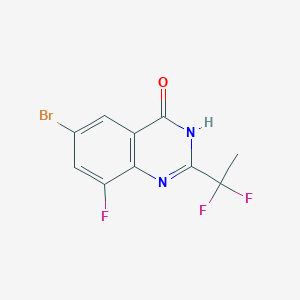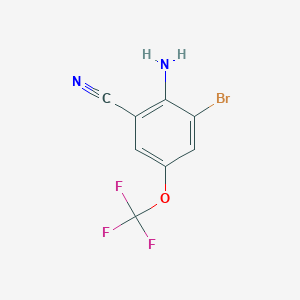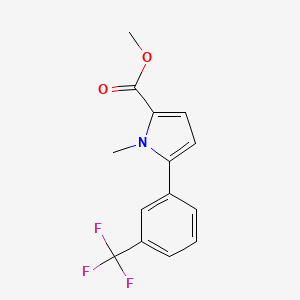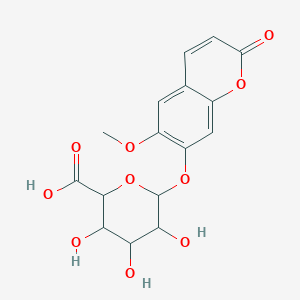![molecular formula C17H19BrN2O3S B14801954 2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)
2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C17H19BrN2O3S This compound is characterized by its unique structure, which includes a thiophene ring, a bromo-ethylphenoxy group, and an acetylamino group
Métodos De Preparación
The synthesis of 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromo-ethylphenoxy intermediate: This step involves the bromination of 4-ethylphenol to form 2-bromo-4-ethylphenol, which is then reacted with chloroacetyl chloride to produce 2-bromo-4-ethylphenoxyacetyl chloride.
Coupling with thiophene derivative: The 2-bromo-4-ethylphenoxyacetyl chloride is then reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide include:
4-bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound shares a similar bromo-ethylphenoxy group but differs in its overall structure and functional groups.
2-{[2-(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide: This is a closely related compound with slight variations in its molecular structure.
Propiedades
Fórmula molecular |
C17H19BrN2O3S |
|---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
2-[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H19BrN2O3S/c1-4-11-5-6-13(12(18)7-11)23-8-14(21)20-17-15(16(19)22)9(2)10(3)24-17/h5-7H,4,8H2,1-3H3,(H2,19,22)(H,20,21) |
Clave InChI |
IDRAIBZTOBYZDC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol](/img/structure/B14801878.png)

![2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide](/img/structure/B14801889.png)


![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)

![N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)
![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)

![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)

